molecular formula C₂₃H₃₄O₅ B1145768 2'-Ethyl Simvastatin CAS No. 79902-42-4

2'-Ethyl Simvastatin

Cat. No.: B1145768
CAS No.: 79902-42-4
M. Wt: 390.51
InChI Key:
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Description

2’-Ethyl Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are used to reduce cholesterol levels and prevent cardiovascular diseases. 2’-Ethyl Simvastatin is specifically designed to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .

Mechanism of Action

Target of Action

The primary target of 2’-Ethyl Simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, statins can effectively lower the risk of cardiovascular disease and manage abnormal lipid levels .

Mode of Action

2’-Ethyl Simvastatin, once hydrolyzed, competes with HMG-CoA for HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The action of Simvastatin is primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, leading to increased uptake of LDL from the blood .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 2’-Ethyl Simvastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Some effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .

Pharmacokinetics

This metabolism influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .

Result of Action

The molecular and cellular effects of 2’-Ethyl Simvastatin’s action include a reduction in intracellular cholesterol, which induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood . This results in a concomitant decrease in plasma concentrations of LDL-cholesterol (LDL-C) .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action of 2’-Ethyl Simvastatin. The complex interplay of gut microbiota with bile acids may have significant repercussions on drug pharmacokinetics . For instance, increased plasma concentration of Simvastatin positively correlates with higher levels of several secondary bile acids . Furthermore, the presence of certain environmental pollutants can also affect the efficacy and stability of Simvastatin .

Biochemical Analysis

Biochemical Properties

2’-Ethyl Simvastatin, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, 2’-Ethyl Simvastatin reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport .

Cellular Effects

2’-Ethyl Simvastatin has significant effects on various types of cells and cellular processes. It primarily acts in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing plasma LDL concentrations . In addition, it has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells .

Molecular Mechanism

The molecular mechanism of action of 2’-Ethyl Simvastatin involves binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol and other lipids .

Temporal Effects in Laboratory Settings

Over time, the effects of 2’-Ethyl Simvastatin can change. For example, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored .

Dosage Effects in Animal Models

The effects of 2’-Ethyl Simvastatin can vary with different dosages in animal models. For instance, a study showed that treatment with simvastatin in an animal model of acute airway inflammation led to a noticeable inhibition of airway inflammation, airway mucus production, and lung eosinophilia .

Metabolic Pathways

2’-Ethyl Simvastatin is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol and other lipids . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .

Transport and Distribution

2’-Ethyl Simvastatin is transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This suggests that 2’-Ethyl Simvastatin may be actively imported into and exported out of the cells via bacterial transporters .

Subcellular Localization

The subcellular localization of 2’-Ethyl Simvastatin is primarily in the liver, where it exerts its effects on cholesterol synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key intermediate, monacolin J, is obtained through the hydrolysis of lovastatin. This intermediate is then subjected to acylation using ethyl groups to form 2’-Ethyl Simvastatin .

Industrial Production Methods: Industrial production of 2’-Ethyl Simvastatin typically employs whole-cell biocatalysis. This method uses genetically engineered Escherichia coli strains that overexpress specific acyltransferases. The process is highly efficient and can achieve over 99% conversion of monacolin J to 2’-Ethyl Simvastatin without the need for chemical protection steps .

Chemical Reactions Analysis

Types of Reactions: 2’-Ethyl Simvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Ethyl Simvastatin, which can have different pharmacological properties .

Scientific Research Applications

2’-Ethyl Simvastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of hydroxymethylglutaryl-coenzyme A reductase.

    Biology: Employed in cellular studies to understand its effects on cholesterol biosynthesis.

    Medicine: Investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases.

    Industry: Used in the development of new lipid-lowering drugs and formulations

Comparison with Similar Compounds

Uniqueness of 2’-Ethyl Simvastatin: 2’-Ethyl Simvastatin is unique due to its specific ethyl substitution, which can enhance its pharmacological properties and potentially reduce side effects compared to other statins .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXWSYMXRPCCCZ-INTXDZFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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